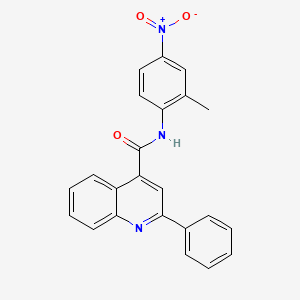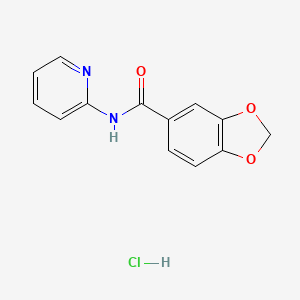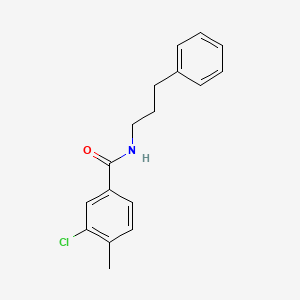
N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide, also known as MNQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNQ belongs to the class of quinoline derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood. However, it has been suggested that N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide may act by inhibiting the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide may also induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that are involved in programmed cell death.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has also been extensively studied for its potential applications in scientific research, which makes it a well-characterized compound. However, N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide also has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide also has low solubility in water, which may limit its use in some experiments.
未来方向
There are several future directions for the research on N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide. One potential direction is to investigate the potential applications of N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide in the treatment of various cancers. Another potential direction is to investigate the mechanism of action of N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide in more detail. Furthermore, future research could focus on developing more efficient synthesis methods for N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide and its derivatives. Overall, N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has shown great potential for its applications in scientific research, and further research is needed to fully understand its potential.
合成方法
N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide can be synthesized through a multi-step process that involves the condensation of 2-methyl-4-nitroaniline with ethyl acetoacetate, followed by cyclization and subsequent reaction with phenyl isocyanate. The final product is obtained through recrystallization and purification.
科学研究应用
N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to induce apoptosis, which is a programmed cell death, in cancer cells.
属性
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-15-13-17(26(28)29)11-12-20(15)25-23(27)19-14-22(16-7-3-2-4-8-16)24-21-10-6-5-9-18(19)21/h2-14H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAVQCXESUWQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-nitrophenyl)-2-phenylquinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5139684.png)
![2-[(2-fluorobenzoyl)amino]-N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5139685.png)
![1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5139693.png)
![2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B5139703.png)

![N,N'-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,6-difluorobenzamide)](/img/structure/B5139713.png)

![2-[ethyl(isonicotinoyl)amino]benzoic acid](/img/structure/B5139724.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139732.png)
![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5139737.png)
![(4-tert-butylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5139753.png)
![ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5139756.png)

![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-4-tert-butylbenzamide](/img/structure/B5139767.png)